

ARL67156: A Comparative Guide to its Structure-Activity Relationship in Purinergic Signaling

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Compound of Interest

Compound Name: **ARL67156**

Cat. No.: **B15611179**

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **ARL67156**, a widely utilized ecto-ATPase inhibitor. By objectively comparing its performance with structural analogs and discussing the experimental frameworks for its evaluation, this guide serves as a critical resource for the development of novel therapeutics targeting purinergic signaling pathways.

ARL67156, chemically known as N⁶-diethyl-β,γ-dibromomethylene-ATP, is a competitive inhibitor of ectonucleotidases, particularly CD39 (NTPDase1).^{[1][2]} These enzymes are crucial regulators of extracellular nucleotide signaling, hydrolyzing ATP and ADP to terminate their effects on P2 receptors and initiating the production of adenosine, a potent immunosuppressive molecule.^{[1][3][4]} By inhibiting ecto-ATPase activity, **ARL67156** prolongs the signaling of ATP, making it a valuable tool for studying purinergic neurotransmission and a potential starting point for therapeutic agents in immuno-oncology and other fields.^{[1][5]}

Comparative Analysis of Inhibitory Potency

The inhibitory activity of **ARL67156** and its analogs against ectonucleotidases, primarily human CD39, has been quantified through various experimental assays. The following table summarizes the key structure-activity relationship findings, with inhibitory potency often expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

Compound	Modifications from ARL67156	Target Enzyme	Ki (μM)	Key SAR Observations
ARL67156	-	human CD39	~1 - 11	Parent compound with moderate potency. The dibromomethylene group on the β,γ -phosphate bridge confers stability against hydrolysis. [1] [6] [7]
Analog 31	N ⁶ -dipropyl substitution	human CD39	~1	Increasing the alkyl chain length on the N ⁶ -position from ethyl to propyl maintains potency.
Analog 33	N ⁶ -dibutyl substitution	human CD39	~1	Further increasing the alkyl chain length to butyl also maintains potency, suggesting some flexibility in this region for receptor interaction.
8-Bromo- ARL67156	Bromine at C8 of adenine	human CD39	>100	Substitution at the C8 position of the adenine

2-Chloro- ARL67156	Chlorine at C2 of adenine	human CD39	~10	ring dramatically reduces inhibitory activity, indicating this position is critical for binding.
				Substitution at the C2 position is better tolerated than at C8, but still results in a slight decrease in potency compared to ARL67156.

Note: The specific Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

The determination of the inhibitory potency of compounds like **ARL67156** relies on robust and reproducible experimental protocols. Two commonly employed methods are:

1. Capillary Electrophoresis (CE) Assay:

- Principle: This method directly measures the enzymatic conversion of a fluorescently labeled substrate (e.g., a fluorescent ATP analog) to its product by the target ectonucleotidase. The inhibitor's effect is quantified by the reduction in product formation.
- Protocol Outline:
 - Recombinant human CD39 is incubated with a fluorescently labeled ATP derivative as the substrate.
 - Varying concentrations of the inhibitor (e.g., **ARL67156** or its analogs) are added to the reaction mixture.

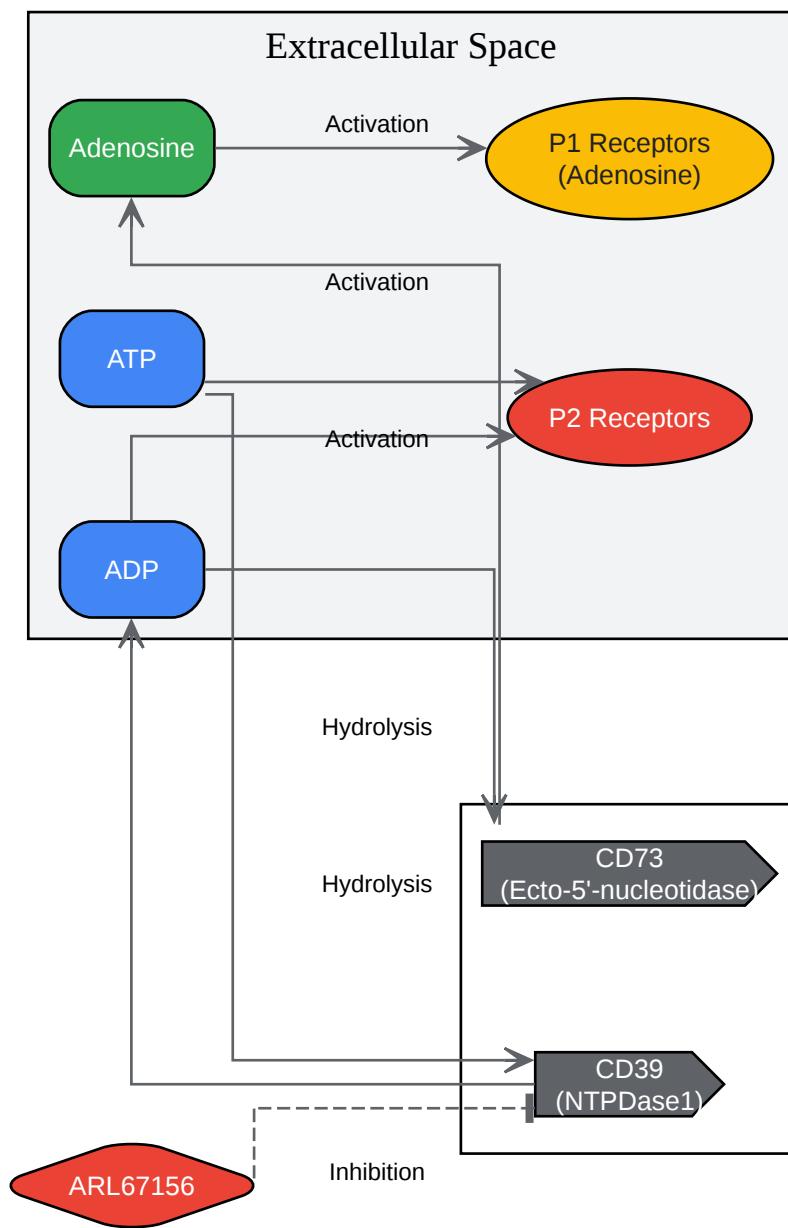
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- The reaction is stopped, and the mixture is analyzed by capillary electrophoresis with laser-induced fluorescence detection.
- The substrate and product peaks are separated based on their electrophoretic mobility and quantified.
- The percentage of substrate conversion is calculated for each inhibitor concentration, and the data is fitted to determine the IC50 or Ki value.[1][8]

2. Malachite Green Assay:

- Principle: This is a colorimetric method that detects the amount of inorganic phosphate released from the hydrolysis of ATP by the ectonucleotidase. The intensity of the color is proportional to the enzyme activity.
- Protocol Outline:
 - The ectonucleotidase (e.g., CD39) is incubated with its natural substrate, ATP, in a suitable buffer.
 - Different concentrations of the inhibitor are included in the reaction wells.
 - The reaction is incubated for a specific time at an optimal temperature.
 - A malachite green reagent is added to the wells. This reagent forms a colored complex with the free phosphate released during the reaction.
 - The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 620-650 nm).
 - The amount of phosphate released is calculated from a standard curve, and the inhibitory potency is determined.[3][8]

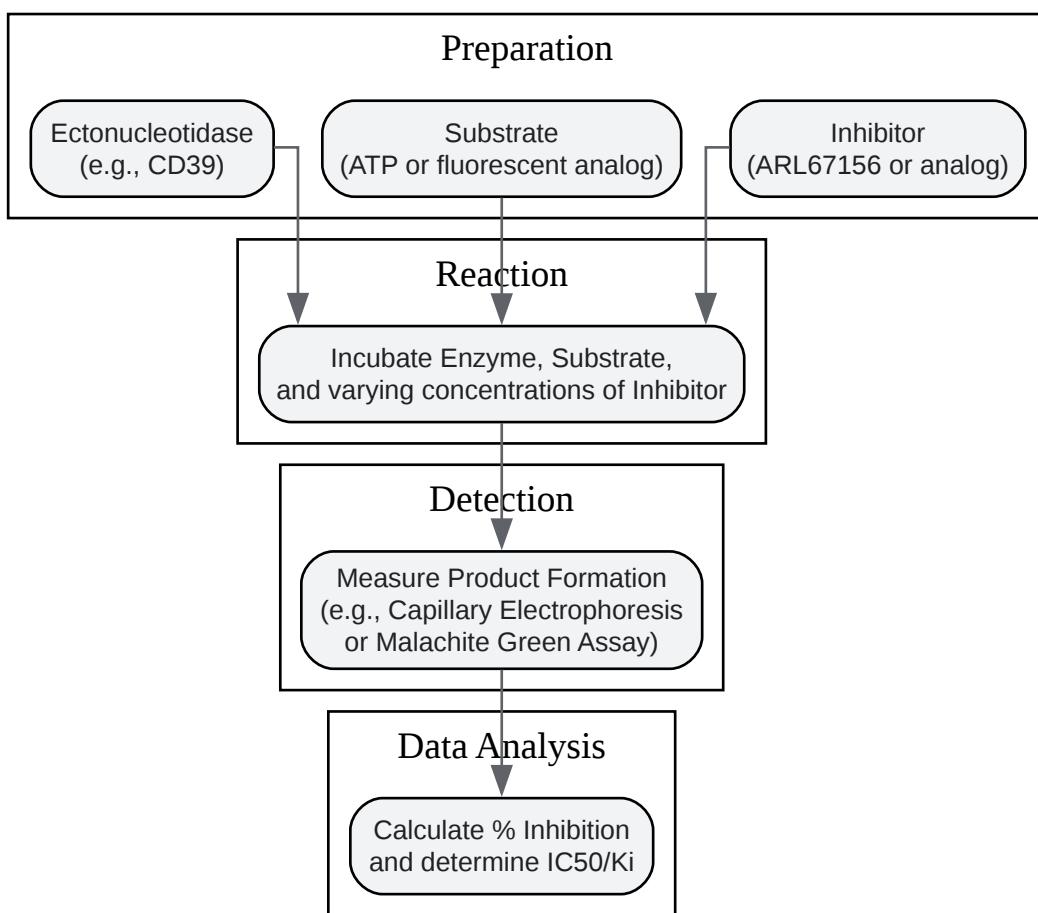
Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the role of **ARL67156** and the methods used to study it, the following diagrams illustrate the key concepts.



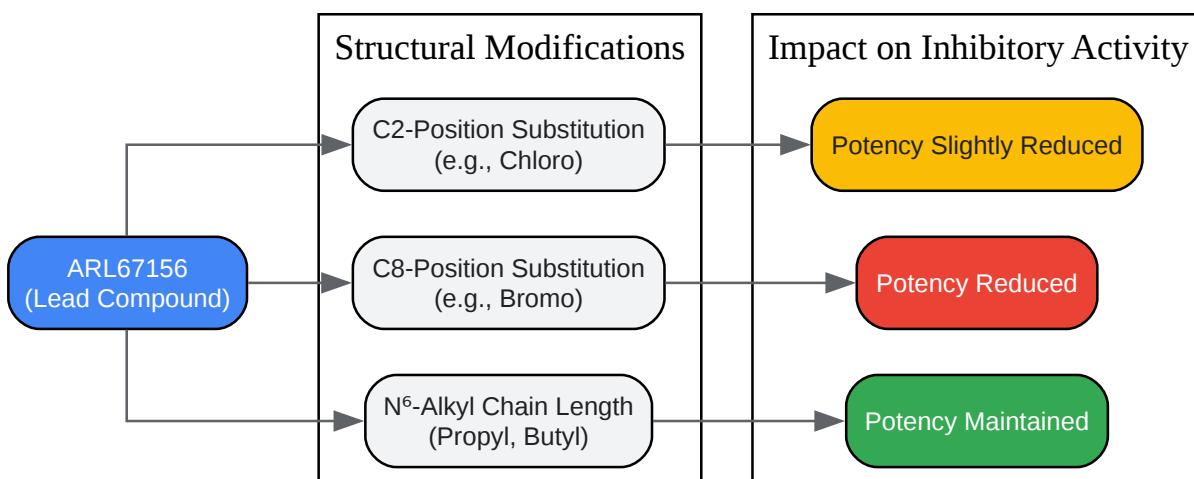
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Caption: Purinergic signaling pathway modulated by **ARL67156**.



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Caption: General workflow for an ecto-ATPase inhibition assay.



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Caption: Logical flow of the structure-activity relationship of **ARL67156**.

Conclusion

ARL67156 remains a cornerstone for investigating the intricate roles of extracellular nucleotides. The analysis of its structure-activity relationship reveals critical insights for the design of more potent and selective ectonucleotidase inhibitors. Specifically, modifications to the N⁶-alkyl chain are well-tolerated, while substitutions on the C8 position of the adenine core are detrimental to inhibitory activity. This foundational knowledge, coupled with robust experimental methodologies, paves the way for the development of next-generation therapeutics targeting the purinergic signaling cascade for the treatment of cancer and other diseases.

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